
No Public Clinical Trial Data Available for
Kushenol M

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Kushenol M

Cat. No.: B1584907 Get Quote

As of November 2025, a comprehensive search of publicly available scientific literature and

clinical trial registries reveals no registered or published clinical trial data for the compound

Kushenol M. Research on Kushenol M is in the preclinical stage, focusing on its biochemical

properties.

Kushenol M is a flavonoid isolated from Sophora flavescens and has been identified as an

inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP3A4, in in vitro studies using

human liver microsomes[1]. This finding suggests its potential for influencing the metabolism of

other drugs, but its therapeutic effects have not been evaluated in human trials.

While clinical data for Kushenol M is absent, several other related flavonoid compounds from

Sophora flavescens, collectively known as Kushenols, have been investigated in preclinical

studies for various therapeutic applications. These studies provide insights into the potential

biological activities of this class of compounds.

Preclinical Data on Kushenol Compounds
The following table summarizes the available preclinical data for various Kushenol compounds,

highlighting their studied therapeutic areas, observed effects, and proposed mechanisms of

action.
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Compound
Therapeutic
Area

Model System Key Findings
Proposed
Mechanism of
Action

Kushenol A Breast Cancer

Human breast

cancer cell lines

(MCF-7, MDA-

MB-231) and

xenograft mouse

model.

Reduced cell

proliferation,

induced G0/G1

cell cycle arrest

and apoptosis.[2]

Inhibition of the

PI3K/AKT/mTOR

signaling

pathway[2].

Kushenol C
Inflammation &

Oxidative Stress

Murine

macrophage cell

line (RAW264.7)

and human

keratinocyte cell

line (HaCaT).

Suppressed

production of

inflammatory

mediators (NO,

PGE2, IL-6, etc.).

Prevented

oxidative stress-

induced DNA

damage and cell

death.[3][4]

Inhibition of

STAT1, STAT6,

and NF-κB

activation;

Upregulation of

the Nrf2/HO-1

pathway[3][4].

Kushenol F
Atopic Dermatitis

& Psoriasis

Mouse models of

atopic dermatitis

and psoriasis.

Reduced skin

lesions,

epidermal

thickening, and

levels of pro-

inflammatory

cytokines (IL-1β,

IL-6, TNF-α, etc.)

[5][6].

Inhibition of

TSLP production;

Regulation of

sphingolipid and

linoleic acid

metabolism[5][6].

Kushenol I Ulcerative Colitis Dextran sodium

sulfate (DSS)-

induced mouse

model of colitis.

Alleviated clinical

symptoms,

reduced pro-

inflammatory

cytokines,

repaired

intestinal barrier,

Inhibition of

PI3K/AKT and

NLRP3 signaling

pathways[7].
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and modulated

gut microbiota[7].

Kushenol Z
Non-Small-Cell

Lung Cancer

Human non-

small-cell lung

cancer cell lines

(A549, NCI-

H226).

Inhibited cell

proliferation and

induced

apoptosis[8][9].

Dual inhibition of

cAMP-

phosphodiestera

se (PDE) and the

Akt/mTOR

pathway[8][9].

Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the scientific

audience. Below are representative protocols based on the cited literature.

Cell Proliferation Assay (CCK-8)
This protocol is based on studies investigating the anti-proliferative effects of Kushenol A on

breast cancer cells[2].

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of

5x10³ cells per well.

Incubation: The cells are cultured for 24 hours at 37°C in a 5% CO₂ incubator to allow for

adherence.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Kushenol A (e.g., 4, 8, 16, 32 µM) or a vehicle control (DMSO).

Incubation: Cells are incubated with the compound for specified time points (e.g., 24, 48, 72

hours).

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

Final Incubation: The plates are incubated for an additional 1-2 hours at 37°C.

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader to

determine the number of viable cells.
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Western Blot Analysis for Signaling Pathways
This protocol is representative of the methods used to analyze the PI3K/AKT/mTOR pathway in

cancer cells treated with Kushenols A and Z[2][8].

Cell Lysis: After treatment with the Kushenol compound for the desired time, cells are

washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay kit.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or

bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-

specific antibody binding.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR,

total mTOR, and a loading control like GAPDH).

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system and imaged.

Signaling Pathway Visualization
Several Kushenol compounds exert their anti-proliferative effects in cancer cells by modulating

the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key points of
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inhibition by these compounds.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenols A and Z.

In summary, while Kushenol M itself has not been advanced into clinical trials, the broader

family of Kushenol compounds demonstrates a range of promising biological activities in
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preclinical models. Further research is required to determine if these findings can be translated

into safe and effective therapies for human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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